![molecular formula C8H14ClN3O B1432041 [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride CAS No. 1609401-27-5](/img/structure/B1432041.png)
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-5;/h5H,1-4,8H2;1H . This indicates that the compound contains a cyclobutyl group attached to a 1,2,4-oxadiazol-3-yl group, which is further attached to a methylamine group. The compound forms a hydrochloride salt .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 189.64 . The compound’s CAS Number is 1609401-03-7 .Scientific Research Applications
Synthesis and Biological Roles of Oxadiazoles
Oxadiazoles, including the 1,2,4 and 1,3,4 variants, are known for their significant biological activities, making them an interesting area for the development of new medicinal species. Researchers have developed innovative methods for synthesizing oxadiazole derivatives and explored their medicinal applications over the past years. The 1,3,4-oxadiazole is a five-membered heterocyclic ring that plays a crucial role in the development of new compounds for treating various diseases, highlighting the importance of this scaffold in drug discovery (Nayak & Poojary, 2019).
Heterocyclic 1,3,4-oxadiazole Compounds and Their Activities
The chemistry of heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, is crucial for new drug development. These compounds possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects. The diverse biological activities of 1,3,4-oxadiazole derivatives have prompted researchers to synthesize these compounds as target structures for evaluating their potential therapeutic uses (Bala, Kamboj, & Kumar, 2010).
Antiparasitic Applications of Oxadiazoles
Oxadiazoles also show promise in the development of antiparasitic agents. The heterocyclic oxadiazole rings have been utilized in designing and synthesizing new drugs to treat parasitic infections, demonstrating the versatility of oxadiazoles in addressing various parasitic diseases. This underscores the potential of oxadiazoles as important scaffolds in developing new chemical entities for antiparasitic drugs (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
properties
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-9-5-7-10-8(12-11-7)6-3-2-4-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAHSOOORIFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride | |
CAS RN |
1609401-27-5 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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